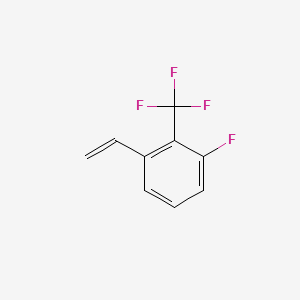
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene is an organic compound with the molecular formula C9H6F4 It is a derivative of benzene, where a fluorine atom, a trifluoromethyl group, and a vinyl group are substituted at the 1, 2, and 3 positions, respectively
準備方法
The synthesis of 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents .
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired scale of production.
化学反応の分析
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can produce a variety of functionalized derivatives.
科学的研究の応用
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism by which 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
類似化合物との比較
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s electronic properties and reactivity.
1-Fluoro-4-(trifluoromethyl)benzene: Similar to the 3-substituted isomer but with different steric and electronic effects.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-ethenyl-3-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXIULGMLDQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
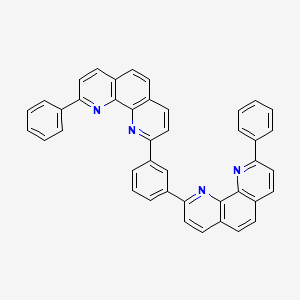
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
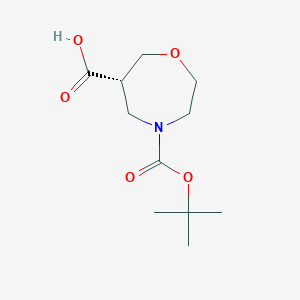
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8221339.png)
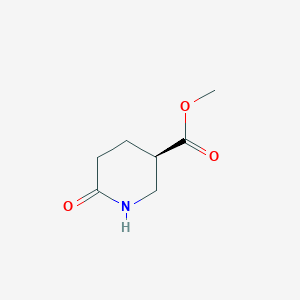
![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)
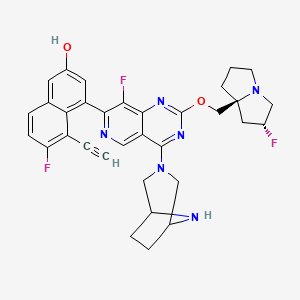
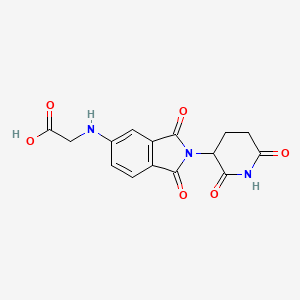
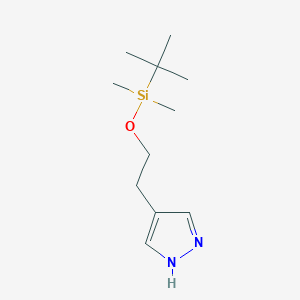
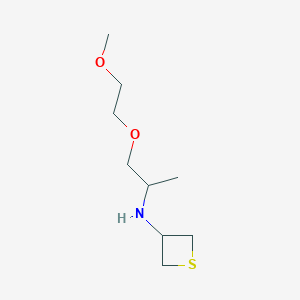
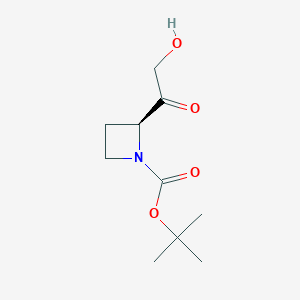
![7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8221392.png)
![7-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8221397.png)
![tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221399.png)
